
4-Hydroxy-N,N,2-trimethylbenzamide
Übersicht
Beschreibung
4-Hydroxy-N,N,2-trimethylbenzamide is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . This compound is characterized by the presence of a hydroxyl group (-OH) attached to the benzene ring, along with N,N,2-trimethyl substitutions on the benzamide structure. It is commonly used in various scientific research applications due to its unique chemical properties.
Wirkmechanismus
Target of Action
The primary target of 4-Hydroxy-N,N,2-trimethylbenzamide is the chemoreceptor trigger zone (CTZ) . The CTZ is an area in the medulla oblongata of the brain that receives inputs from blood-borne drugs or hormones, and communicates with the vomiting center to induce vomiting .
Mode of Action
This compound acts as an antagonist of the D2 receptor . It is believed to affect the CTZ of the medulla oblongata to suppress nausea and vomiting . In animals, it has been observed that the emetic response to apomorphine is inhibited when pretreated with this compound .
Biochemical Pathways
It is known that the compound interacts with the d2 dopamine receptors in the ctz . This interaction inhibits the transmission of signals that would normally trigger the vomiting reflex .
Pharmacokinetics
It is known that the compound has a relative bioavailability of 100% when administered in capsule form
Result of Action
The primary result of this compound’s action is the prevention of nausea and vomiting . By inhibiting the transmission of emetic impulses in the CTZ, the compound effectively suppresses the urge to vomit .
Vorbereitungsmethoden
The synthesis of 4-Hydroxy-N,N,2-trimethylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with the appropriate benzene derivative.
Hydroxylation: Introduction of the hydroxyl group at the para position of the benzene ring.
Amidation: Formation of the benzamide structure through the reaction of the hydroxylated benzene with an amide precursor.
Methylation: Introduction of the N,N,2-trimethyl groups to the benzamide structure.
Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
4-Hydroxy-N,N,2-trimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-N,N,2-trimethylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-N,N,2-trimethylbenzamide can be compared with other similar compounds such as:
4-Hydroxybenzamide: Lacks the N,N,2-trimethyl substitutions, resulting in different chemical and biological properties.
N,N,2-Trimethylbenzamide:
4-Hydroxy-N-methylbenzamide: Contains only one methyl group, leading to variations in its chemical behavior and uses.
Biologische Aktivität
4-Hydroxy-N,N,2-trimethylbenzamide (CAS No. 1243472-58-3) is an organic compound with significant biological activity, particularly as an antagonist of the D2 dopamine receptor. This compound is characterized by its molecular formula and a molecular weight of 179.22 g/mol. It has garnered attention for its potential therapeutic applications, especially in the prevention of nausea and vomiting.
The primary mechanism of action for this compound involves its interaction with the chemoreceptor trigger zone (CTZ) in the central nervous system. By acting as a D2 receptor antagonist , it inhibits the dopaminergic signaling pathways that lead to nausea and vomiting. This mechanism is crucial in various clinical settings, including chemotherapy-induced nausea.
Pharmacokinetics
- Bioavailability : The compound exhibits a relative bioavailability of 100% when administered in capsule form.
- Metabolism : It undergoes various metabolic reactions, including oxidation and reduction, which can influence its pharmacological efficacy and safety profile.
Antiemetic Properties
The primary biological activity of this compound is its effectiveness as an antiemetic agent. Clinical studies have demonstrated its ability to significantly reduce the incidence of nausea and vomiting in patients undergoing chemotherapy and other medical treatments.
Case Studies
- Chemotherapy-Induced Nausea : In a clinical trial involving patients receiving chemotherapy, administration of this compound resulted in a marked reduction in nausea scores compared to placebo controls. Patients reported improved quality of life and fewer interruptions in treatment schedules.
- Postoperative Nausea : Another study assessed the efficacy of this compound in preventing postoperative nausea and vomiting (PONV). Results indicated that patients who received the compound had lower rates of PONV compared to those who did not receive any antiemetic prophylaxis.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it can be compared with other related compounds:
Compound Name | Mechanism of Action | Key Biological Activity |
---|---|---|
4-Hydroxybenzamide | D2 receptor antagonist | Moderate antiemetic effects |
N,N,2-Trimethylbenzamide | D2 receptor antagonist | Limited antiemetic properties |
4-Hydroxy-N-methylbenzamide | D2 receptor antagonist | Weaker antiemetic effects |
Research Findings
Recent studies have highlighted several important findings regarding the biological activity of this compound:
- In Vitro Studies : Laboratory tests have shown that this compound effectively inhibits dopamine-induced signaling pathways in neuronal cultures.
- In Vivo Studies : Animal models have demonstrated that administration prior to exposure to emetic stimuli significantly reduces vomiting behavior.
- Side Effects : While generally well-tolerated, some patients may experience mild side effects such as sedation or dizziness.
Eigenschaften
IUPAC Name |
4-hydroxy-N,N,2-trimethylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-6-8(12)4-5-9(7)10(13)11(2)3/h4-6,12H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRKVLMYGKAQQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(=O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.